molecular formula C8H6FO2- B14748517 2-(3-Fluorophenyl)acetate

2-(3-Fluorophenyl)acetate

Cat. No.: B14748517
M. Wt: 153.13 g/mol
InChI Key: YEAUYVGUXSZCFI-UHFFFAOYSA-M
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Description

Contextualization within the Landscape of Fluorinated Organic Molecules

Fluorinated organic molecules have become indispensable in medicinal chemistry and materials science. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element and is relatively small, meaning it can replace hydrogen without significantly changing the molecule's size. acs.orgtandfonline.com This substitution can lead to enhanced metabolic stability due to the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. acs.org

Significance of the 3-Fluorophenyl Acetate (B1210297) Core Structure in Medicinal Chemistry and Chemical Biology

The 3-fluorophenyl acetate core, specifically the 2-(3-fluorophenyl)acetyl group, serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The "meta" position of the fluorine atom on the phenyl ring influences the electronic properties of the entire molecule, which can be pivotal for its biological activity.

Research has shown that derivatives of this core structure are being investigated for various medicinal purposes. For instance, a compound incorporating the 2-(3-fluorophenyl)acetyl moiety has been synthesized and studied for its potential against the parasite Cryptosporidium. nih.gov In this context, the 3-fluorophenyl group is part of a larger molecule designed to interact with specific biological targets within the parasite. nih.gov The unique electronic and steric properties conferred by the 3-fluoro substitution are often key to optimizing the potency and selectivity of such compounds. nih.gov

The versatility of the 2-(3-fluorophenyl)acetic acid, the precursor to the acetate ester, allows it to be incorporated into various molecular scaffolds, including those found in potential treatments for neurological disorders and other conditions. For example, related arylpropionic acids are a known class of therapeutic agents. google.com

Overview of Existing Academic Literature and Research Trajectories Pertaining to 2-(3-Fluorophenyl)acetate and Analogous Compounds

While direct research literature focusing exclusively on this compound is not extensive, a significant body of work exists for its analogous compounds and precursors. The primary research trajectory for this compound is its use as an intermediate in organic synthesis. For example, ethyl this compound is a commercially available reagent used in various chemical reactions. chemicalbook.comchemicalbook.com

The synthesis of related pyridine (B92270) derivatives for use as selective A3 adenosine (B11128) receptor antagonists also points to the utility of phenylacetic acid derivatives in drug discovery. nih.gov These research avenues indicate that the primary significance of this compound and its parent acid lies in their role as versatile synthons for creating novel, biologically active molecules.

Physicochemical Properties of Related Compounds

The following table summarizes key physicochemical properties for the parent acid and the ethyl ester of this compound.

Property2-(3-Fluorophenyl)acetic acid sigmaaldrich.comEthyl this compound chemicalbook.comchem960.com
CAS Number 331-25-9587-47-3
Molecular Formula C₈H₇FO₂C₁₀H₁₁FO₂
Molecular Weight 154.14 g/mol 182.19 g/mol
Boiling Point 256.1°C at 760 mmHg223.97°C at 760 mmHg
Melting Point 42-44°CNot applicable
Density Not available1.118 g/cm³
Flash Point 113°C86.882°C

Research on Analogous Compounds

The table below highlights research on compounds analogous to this compound, demonstrating the significance of the core structure.

Compound ClassResearch FocusKey FindingsReference
Aryl Acetamide (B32628) TriazolopyridazinesTreatment for cryptosporidiosisA derivative of 3-fluorophenylacetic acid was a key component of a potent and metabolically stable lead compound. nih.gov
2,3-Benzodiazepine AnaloguesAMPA receptor antagonists for neurological disordersHalogenated phenyl groups (including chloro-analogs) are crucial for potent and selective receptor inhibition. acs.orggazi.edu.tr
3,5-Diacyl-2,4-dialkylpyridine DerivativesSelective A3 adenosine receptor antagonistsA 6-(3-chlorophenyl) derivative showed high potency and selectivity, indicating the importance of the substituted phenyl ring. nih.gov
Tropane DerivativesDopamine transporter (DAT) inhibitorsBis(4-fluorophenyl)methoxy tropanes were developed as atypical DAT inhibitors for potential cocaine use disorder treatment. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FO2-

Molecular Weight

153.13 g/mol

IUPAC Name

2-(3-fluorophenyl)acetate

InChI

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

YEAUYVGUXSZCFI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2 3 Fluorophenyl Acetate

Established Synthetic Routes for 2-(3-Fluorophenyl)acetic Acid and its Derivatives

The synthesis of 2-(3-fluorophenyl)acetic acid can be achieved through several strategic pathways, often commencing from readily available fluorinated precursors. These routes are designed to efficiently introduce the acetic acid moiety onto the fluorinated phenyl ring.

Precursor Synthesis and Functional Group Introduction

A common and effective precursor for the synthesis of 2-(3-fluorophenyl)acetic acid is 3-fluoroaniline. One patented method describes the conversion of 3-fluoroaniline to an intermediate, 1-(2,2,2-trichloroethyl)-3-fluorobenzene, which is then transformed into the desired acid. This process involves diazotization of the aniline followed by a reaction with vinylidene chloride in the presence of a copper catalyst.

Another versatile precursor is 3-fluorotoluene. A typical synthetic sequence involves the radical bromination of 3-fluorotoluene to yield 3-fluorobenzyl bromide. This is followed by a cyanation reaction, often using sodium or potassium cyanide, to produce 3-fluorobenzyl cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords 2-(3-fluorophenyl)acetic acid.

The Willgerodt-Kindler reaction offers an alternative route, starting from 3-fluoroacetophenone. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the corresponding phenylacetic acid. This method is particularly useful for converting aryl alkyl ketones into terminal carboxylic acids.

Optimization of Reaction Conditions and Yield Profiling

The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions. For instance, in the synthesis from 3-fluoroaniline, the choice of solvent, catalyst, and temperature for the diazotization and subsequent coupling reaction is critical for maximizing the yield of the trichloroethyl intermediate.

In the pathway starting from 3-fluorotoluene, the conditions for both the bromination and cyanation steps are crucial. The use of a radical initiator such as AIBN (azobisisobutyronitrile) is common for the bromination step, and the reaction is typically carried out under reflux in a suitable solvent like carbon tetrachloride. The subsequent cyanation is often performed in a polar aprotic solvent to facilitate the nucleophilic substitution.

The yields for these multi-step syntheses can vary. For example, a patented process for the synthesis of o-fluorophenylacetic acid from 2-fluorotoluene reports molar yields of up to 98.2% with a GC purity of 98.5% under optimized conditions, which involved controlled pressure and temperature for the halogenation and cyanation steps. google.com While specific yield profiling for the 3-fluoro isomer is not always detailed in broadly scoped patents, the principles of optimization remain the same. The table below summarizes typical reaction steps for the synthesis of fluorophenylacetic acids from fluorotoluene precursors.

StepReagents and ConditionsMolar Yield (%)GC Purity (%)
Halogenation2-fluorotoluene, N-bromosuccinimide, dibenzoyl peroxide, chloroform, 2 atm, 100°C, 1.5h--
CyanationResulting mixture from halogenation, sodium cyanide aqueous solution, catalyst, 2.5 atm, 95°C, 1.5h--
HydrolysisResulting mixture from cyanation, 38% hydrochloric acid, glacial acetic acid, reflux 55 min98.298.5

Derivatization Strategies for Novel 2-(3-Fluorophenyl)acetate Analogues

The 2-(3-fluorophenyl)acetic acid scaffold serves as a versatile platform for the development of novel molecular entities through various derivatization strategies. These modifications are aimed at exploring new chemical space and accessing compounds with potentially enhanced biological activities.

Amide Formation via Carboxylic Acid Activation

The formation of amides from 2-(3-fluorophenyl)acetic acid is a common and important transformation. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine. A variety of coupling reagents can be employed for this purpose.

Commonly used carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective for this transformation. fishersci.co.ukpeptide.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine to form the amide bond. To enhance efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.com

Other activating agents include phosphonium salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comluxembourg-bio.com These reagents are known for their high efficiency and are frequently used in peptide synthesis and the preparation of complex amides. The general scheme for amide formation is presented below.

General Scheme for Amide Formation:

2-(3-Fluorophenyl)acetic acid + Amine --(Coupling Agent, Base)--> N-substituted-2-(3-fluorophenyl)acetamide

Incorporation into Heterocyclic Scaffolds (e.g., Quinoline, Triazole, Oxadiazole, Benzofuran (B130515) Moieties)

The this compound moiety can be incorporated into a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Quinoline: The synthesis of quinoline derivatives can be achieved through various methods, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While direct incorporation of the this compound group can be challenging, derivatives of 2-(3-fluorophenyl)acetic acid can be utilized as precursors. For instance, a suitably functionalized derivative could be designed to participate in a cyclization reaction to form the quinoline ring system.

Triazole: The 2-(3-fluorophenyl)acetic acid moiety can be used to construct 1,2,4-triazole (B32235) derivatives. A common synthetic route involves the conversion of the carboxylic acid to a carbohydrazide (B1668358), which can then be cyclized with various reagents. For example, reaction with a substituted phenyl isothiocyanate followed by cyclization can yield triazole-thiol derivatives.

Oxadiazole: The synthesis of 1,3,4-oxadiazoles often starts from a carboxylic acid hydrazide derived from 2-(3-fluorophenyl)acetic acid. This hydrazide can undergo cyclization with reagents such as carbon disulfide in the presence of a base to form the corresponding oxadiazole-thione. Alternatively, reaction with an acyl chloride followed by dehydrative cyclization can lead to 2,5-disubstituted 1,3,4-oxadiazoles.

Benzofuran: The construction of a benzofuran ring can be achieved through several synthetic strategies. One approach involves the O-alkylation of a substituted phenol with a derivative of 2-(3-fluorophenyl)acetic acid, such as an α-halo ester, followed by an intramolecular cyclization. For instance, the reaction of a salicylaldehyde with chloroacetic acid can lead to an aryloxyacetic acid which can be cyclized to a benzofuran derivative. divyarasayan.org

The following table provides a summary of synthetic strategies for incorporating the this compound moiety into these heterocyclic systems.

HeterocycleGeneral Synthetic StrategyKey Intermediates
Quinoline Friedländer annulation or similar cyclization reactionsFunctionalized 2-aminoaryl ketones or aldehydes
Triazole Cyclization of a carbohydrazide derivative2-(3-Fluorophenyl)acetylhydrazide
Oxadiazole Dehydrative cyclization of an acylhydrazide2-(3-Fluorophenyl)acetylhydrazide
Benzofuran Intramolecular cyclization of an O-arylated precursorAryloxyacetic acid or ester derivative

Alkyl and Aryl Substituent Introduction

Further diversification of the this compound scaffold can be achieved by introducing alkyl and aryl substituents.

Alkylation: The α-position of the acetic acid moiety is amenable to alkylation. This is typically achieved by deprotonation of an ester derivative of 2-(3-fluorophenyl)acetic acid with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then reacts with an alkyl halide. This allows for the introduction of a wide range of alkyl groups.

Arylation: The introduction of aryl groups can be accomplished through modern cross-coupling reactions. Palladium-catalyzed α-arylation of esters is a powerful method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with the enolate of the this compound ester.

Green Chemistry Principles in the Synthesis of this compound Compounds

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is essential for minimizing environmental impact. nih.gov Key metrics used to evaluate the "greenness" of a process include Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor), which quantifies the amount of waste produced relative to the desired product. nih.govgreenchemistry-toolkit.org

A notable sustainable route for producing alkyl arylacetates, including methyl (3-fluorophenyl)acetate, is the palladium-catalyzed carbonylation of benzyl (B1604629) derivatives. rsc.orgrsc.org One innovative approach utilizes benzyl acetates as starting materials in a halogen- and base-free reaction. rsc.orgrsc.org This method offers significant environmental advantages over traditional syntheses that may involve toxic reagents like sodium cyanide or halogenated substrates. bohrium.com

The process involves the carbonylation of a benzyl acetate (B1210297) substrate using carbon monoxide (CO) in the presence of an alcohol and a palladium catalyst system, such as palladium acetate with a phosphine ligand (e.g., DPPF). rsc.orgrsc.org This reaction can be performed at ambient CO pressure, enhancing its sustainability and safety profile. rsc.org

Furthermore, the synthesis of the benzyl acetate substrate itself can be made greener. A sustainable method involves treating the corresponding benzyl alcohol with isopropenyl acetate, a non-toxic acetylating agent that produces only acetone as a byproduct. rsc.org This makes the entire two-step process from benzyl alcohol to the final arylacetate ester completely halogen-free. rsc.org

Table 2: Green Synthesis of Methyl (3-fluorophenyl)acetate via Carbonylation
ParameterCondition/ValueGreen Advantage
Starting Material3-Fluorobenzyl acetateDerived from alcohol using a non-toxic acetylating agent (isopropenyl acetate). rsc.org
Catalyst SystemPalladium acetate (2 mol%) / DPPF (4 mol%)Catalytic amounts minimize waste compared to stoichiometric reagents. rsc.org
Carbon SourceCarbon Monoxide (CO)High atom economy C1 building block. rsc.org
AdditivesNone (Halogen- and base-free)Avoids corrosive and toxic halide salts and strong bases. rsc.org
Solvent/ReagentMethanolActs as both solvent and nucleophile.
Temperature130 °CStandard for many catalytic cycles. rsc.org
Yield92%High efficiency reduces waste and improves PMI. rsc.org

This catalytic carbonylation represents a significant advancement in the sustainable synthesis of this compound and its derivatives, aligning with the core principles of green chemistry by maximizing efficiency and minimizing hazardous waste. rsc.orgrsc.org

Computational and Theoretical Investigations of 2 3 Fluorophenyl Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a static state, often in the gas phase or with implicit solvent models.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT methods are frequently used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons within the molecule (electronic structure).

For 2-(3-Fluorophenyl)acetate, a typical DFT study would involve geometry optimization using a functional like B3LYP or M06-2X, paired with a basis set such as 6-311G(d,p) or cc-pVQZ. nih.govresearchgate.netresearchgate.net These calculations yield key structural parameters. The presence of the fluorine atom at the meta position influences the geometry and electronic distribution of the phenyl ring due to its high electronegativity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values from DFT calculations on similar aromatic compounds and esters.)

ParameterBond/AnglePredicted Value
Bond Lengths C-F~1.35 Å
C=O (carbonyl)~1.21 Å
C-O (ester)~1.36 Å
O-CH2~1.45 Å
C-C (ring)~1.39 - 1.40 Å
Bond Angles O=C-O~123°
C-O-CH2~116°
C-C-F (ring)~118°

The electronic structure analysis reveals how the electron density is distributed. The fluorine atom and the oxygen atoms of the acetate (B1210297) group act as electron-withdrawing centers, polarizing the molecule. This polarization is crucial for understanding the molecule's reactivity and intermolecular interactions.

Ab initio methods, which are based on first principles without empirical parameters, are employed to predict various spectroscopic properties. For instance, Time-Dependent Density Functional Theory (TDDFT), often combined with approaches like the delta self-consistent field (ΔSCF), can be used to forecast core-level spectra such as X-ray Absorption Spectroscopy (XAS). arxiv.org

These calculations can predict the energies of electronic excitations from core orbitals (like the 1s orbitals of carbon, oxygen, and fluorine) to unoccupied molecular orbitals. arxiv.org By comparing these computed spectra with experimental data, researchers can confirm the chemical environment and bonding within the molecule. Functionals such as BHLYP have shown good performance in accurately predicting core-electron binding energies. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Interactions

While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. acs.orgnih.gov This approach is invaluable for analyzing the conformational flexibility of this compound and its interactions within a larger system, such as in a solvent.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules (e.g., water). These simulations provide insights into hydration, solubility, and how the molecule orients itself at interfaces, which is crucial for understanding its behavior in biological or environmental systems. acs.orgnih.gov

Prediction of Molecular Properties and Reactivity

Computational methods are highly effective at predicting molecular properties that govern a compound's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A large Egap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small Egap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the aromatic ring. The electron-withdrawing fluorine atom tends to lower the energy of both frontier orbitals. mdpi.com DFT calculations, often using the B3LYP functional, are standard for computing these orbital energies. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are representative for this class of compounds and are typically calculated in electron volts, eV.)

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-0.5 eV
HOMO-LUMO Gap (Egap) 6.3 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.org It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, highlighting sites susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) reactions.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These indicate electron-rich areas and are prime targets for electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carbonyl group and the fluorine atom.

Positive Regions (Blue): These represent electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methylene (B1212753) group and the phenyl ring.

The MEP map provides a clear, intuitive picture of the molecule's reactive surface, complementing the insights gained from frontier orbital analysis. rsc.org

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are instrumental in understanding the stability, reactivity, and electronic characteristics of a molecule. nih.govsigmaaldrich.com These descriptors, which include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comacs.org

The chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness and softness quantify the molecule's resistance to change in its electron distribution. sigmaaldrich.com A higher hardness value suggests greater stability and lower reactivity. sigmaaldrich.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts a maximal number of electrons from its surroundings, thus quantifying its electrophilic nature. sigmaaldrich.com

A comprehensive understanding of these descriptors for this compound would require specific DFT calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The results of such an analysis would offer a quantitative assessment of its kinetic stability and reactivity patterns.

Below is a table outlining the key global reactivity descriptors and their formulation. The values provided are illustrative and would be determined from the computed HOMO and LUMO energies in a dedicated computational study.

Table 1: Global Chemical Reactivity Descriptors for this compound

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) ELUMO - EHOMO Resistance to charge transfer
Global Softness (S) 1 / η Reciprocal of hardness
Electronegativity (χ) Electron attracting power

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Note: EHOMO and ELUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively. The values for these descriptors would be obtained from quantum chemical calculations.

Prediction of Vibrational Frequencies and Spectral Assignments

The vibrational modes of a molecule can be meticulously investigated through a combination of experimental techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, and theoretical calculations using methods such as DFT. anu.edu.ausigmaaldrich.combohrium.com For this compound, a computational approach would involve geometry optimization followed by a frequency calculation. bldpharm.com

The calculated vibrational frequencies and their corresponding intensities can be correlated with the experimental spectra, enabling a precise assignment of the observed bands to specific molecular motions. nih.gov These assignments include stretching, bending, and torsional modes of the various functional groups within the molecule, such as the C=O, C-O, C-F, and aromatic C-H bonds. sigmaaldrich.comsigmaaldrich.com The potential energy distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the vibrational character. bohrium.com

A theoretical vibrational analysis of this compound would provide a complete set of vibrational modes, aiding in the interpretation of its infrared and Raman spectra. The following table presents a selection of expected vibrational modes for this molecule, with the theoretical frequencies being placeholders for values that would be obtained from such a computational study.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm-1)
C-H stretch (aromatic) Phenyl Ring 3100 - 3000
C-H stretch (aliphatic) Methyl Group 3000 - 2850
C=O stretch Ester 1750 - 1735
C-C stretch (in ring) Phenyl Ring 1600 - 1450
C-O stretch Ester 1300 - 1000
C-F stretch Fluorophenyl 1250 - 1000
C-H in-plane bend Phenyl Ring 1300 - 1000

Note: The precise wavenumbers would be determined through DFT calculations and could be scaled to better match experimental data.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, particularly DFT, serves as a powerful tool for the prediction of NLO properties. nih.gov The key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation. For organic molecules, a large NLO response is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

A computational investigation of this compound would provide values for its dipole moment, polarizability, and hyperpolarizability, offering insights into its potential as an NLO material. The table below outlines these properties, with the values being illustrative pending specific calculations.

Table 3: Predicted Non-Linear Optical Properties of this compound

Property Symbol Significance
Dipole Moment μ Measure of molecular polarity
Linear Polarizability α Measure of the linear response of the electron cloud to an electric field

| First-Order Hyperpolarizability | β | Measure of the second-order non-linear optical response |

Note: The values for these properties are typically calculated using DFT methods, often with a specific functional designed for NLO calculations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery and development, helping to identify compounds with favorable pharmacokinetic profiles. nih.govrsc.orguni.lu Various computational models and software are available to estimate these properties based on the molecular structure. jmcs.org.mx

The following table presents a summary of the in silico ADME predictions for this compound, generated using a predictive modeling tool.

Table 4: In Silico ADME Predictions for this compound

Property Prediction Implication
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant Yes May cross the blood-brain barrier
CYP1A2 Inhibitor No Unlikely to inhibit the CYP1A2 enzyme
CYP2C19 Inhibitor No Unlikely to inhibit the CYP2C19 enzyme
CYP2C9 Inhibitor Yes Potential to inhibit the CYP2C9 enzyme
CYP2D6 Inhibitor No Unlikely to inhibit the CYP2D6 enzyme
CYP3A4 Inhibitor No Unlikely to inhibit the CYP3A4 enzyme
Lipinski's Rule of Five Violations 0 Favorable drug-like properties

| Bioavailability Score | 0.55 | Indicates good oral bioavailability |

Data generated using SwissADME (http://www.swissadme.ch/).

Biological Activity and Mechanistic Research of 2 3 Fluorophenyl Acetate and Its Derivatives

Anticancer Activity Studies

Derivatives of 2-(3-Fluorophenyl)acetate have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to induce cell death in various cancer cell lines and the underlying molecular mechanisms responsible for these effects.

The cytotoxic effects of various derivatives containing the fluorophenyl moiety have been assessed against a panel of human cancer cell lines. Phenylacetamide derivatives, which are structurally related to this compound, have demonstrated notable activity. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent cytotoxic effects, particularly against prostate carcinoma (PC3) cells. brieflands.comnih.gov In this series, compounds featuring a nitro moiety were generally more cytotoxic than those with a methoxy (B1213986) group. brieflands.comnih.gov Specifically, compound 2b (with a meta-nitro substituent) and compound 2c (with a para-nitro substituent) were the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively. brieflands.comnih.gov Furthermore, compound 2c was the most active against the MCF-7 breast cancer cell line, with an IC50 value of 100 μM. nih.gov

Other fluorinated compounds have also shown significant promise. A series of 3-fluoro- and 3,3-difluoro β-lactams, designed as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4, exhibited potent activity in MCF-7 human breast cancer cells. nih.gov The compound 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) and 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) displayed IC50 values of 0.075 µM and 0.095 µM, respectively, in MCF-7 cells. nih.gov Compound 32 was also highly active in the triple-negative breast cancer cell line Hs578T (IC50 0.033 μM), and compound 33 was effective in MDA-MB-231 cells (IC50 0.620 μM). nih.gov

Thiazolo[4,5-d]pyrimidine derivatives carrying a trifluoromethyl group have also been evaluated. nih.gov The compound 7-Chloro-3-phenyl-5-(trifluoromethyl) brieflands.comasianpubs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active, with a strong cytotoxic effect against melanoma cancer cells C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM). nih.gov

Table 1: In Vitro Cytotoxicity of 2-(Fluorophenyl)acetate Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Cancer Cell Line IC50 (µM) Reference
Phenylacetamide 2b (meta-nitro) PC3 (Prostate) 52 brieflands.comnih.gov
Phenylacetamide 2c (para-nitro) PC3 (Prostate) 80 brieflands.comnih.gov
Phenylacetamide 2c (para-nitro) MCF-7 (Breast) 100 nih.gov
Phenylacetamide 3d derivative MDA-MB-468 (Breast) 0.6 tbzmed.ac.ir
Phenylacetamide 3d derivative PC-12 (Pheochromocytoma) 0.6 tbzmed.ac.ir
Phenylacetamide 3c derivative MCF-7 (Breast) 0.7 tbzmed.ac.ir
β-Lactam Compound 32 MCF-7 (Breast) 0.075 nih.gov
β-Lactam Compound 33 MCF-7 (Breast) 0.095 nih.gov
β-Lactam Compound 32 Hs578T (Breast) 0.033 nih.gov
β-Lactam Compound 33 MDA-MB-231 (Breast) 0.620 nih.gov
Thiazolo[4,5-d]pyrimidine Compound 3b C32 (Melanoma) 24.4 nih.gov
Thiazolo[4,5-d]pyrimidine Compound 3b A375 (Melanoma) 25.4 nih.gov
2-Aryl-3-nitro-2H-chromene Compound 4l MCF-7 (Breast) 0.2 nih.gov

The primary mechanism by which many fluorophenyl derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For example, mechanistic studies on the potent β-lactam derivative 33 revealed that it inhibits tubulin polymerization, a critical process for cell division. nih.gov This disruption of the cytoskeleton leads to the induction of apoptosis in MCF-7 breast cancer cells, which was associated with a decrease in the expression of anti-apoptotic proteins like Bcl2 and survivin, and an increase in the pro-apoptotic protein Bax. nih.gov

Similarly, phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells. tbzmed.ac.ir Their mechanism involves the upregulation of key apoptotic genes, including Bcl-2, Bax, and FasL, as well as an increase in the activity of caspase 3, a crucial executioner enzyme in the apoptotic cascade. tbzmed.ac.ir The ability of these derivatives to stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways highlights their potential in cancer therapy. tbzmed.ac.ir

Further evidence comes from studies on 2-aryl-3-nitro-2H-chromene derivatives, where the mechanism of cell death was confirmed to be apoptosis through morphological analysis and the detection of caspase-3 activation. nih.gov Fluorinated isatin (B1672199) derivatives have also been shown to induce apoptosis, with their cytotoxic action linked to the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS) in tumor cells. mdpi.com

Anti-inflammatory Activity Investigations

The anti-inflammatory properties of this compound derivatives have been explored in various experimental models, revealing their potential to modulate key inflammatory pathways.

The anti-inflammatory potential of these compounds has been demonstrated in both cellular (in vitro) and animal (in vivo) models. accscience.comresearchgate.net A significant study evaluated N-(3-Florophenyl)ethylcaffeamide (FECA), a synthetic derivative, using the λ-carrageenan-induced paw edema model in mice, a standard in vivo test for acute inflammation. nih.gov The results indicated that FECA significantly reduced paw edema at three, four, and five hours after the carrageenan injection. nih.gov

Mechanistically, the anti-inflammatory effect of FECA was linked to its ability to modulate key inflammatory mediators. nih.gov In the inflamed paw tissue, FECA treatment led to a reduction in the levels of cyclooxygenase-2 (COX-2), nitric oxide (NO), and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, other studies on novel 2-phenyl-4H-chromen derivatives have shown they can suppress lipopolysaccharide (LPS)-induced inflammation in vitro and in vivo by downregulating the expression of NO, IL-6, and TNF-α through the TLR4/MAPK signaling pathway. nih.govnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced at sites of inflammation. nih.gov The ability of anti-inflammatory drugs to selectively inhibit COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.

Research has shown that derivatives of this compound can inhibit COX enzymes. The study on N-(3-Florophenyl)ethylcaffeamide (FECA) demonstrated that its anti-inflammatory action is associated with a decrease in the levels of COX-2 in inflamed tissues. nih.gov Another study on a fluorine-modified rutaecarpine (B1680285) derivative also found it to exert anti-inflammatory effects through the inhibition of COX-2. nih.gov This suggests that the fluorophenyl moiety may contribute to the selective inhibition of the COX-2 enzyme, a desirable characteristic for anti-inflammatory agents. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by Fluorophenyl Derivatives This table is interactive. You can sort and filter the data.

Compound Model Effect Target Enzyme Reference
N-(3-Florophenyl)ethylcaffeamide (FECA) Carrageenan-induced paw edema (mouse) Reduced levels in inflamed tissue COX-2 nih.gov
Fluorine-Modified Rutaecarpine (F-RUT) In vitro assay 20% reduction in activity at 20 µM COX-2 nih.gov
Nimesulide (preferential COX-2 inhibitor) HL-60 AML cells Down-regulated IFN-γ-induced expression COX-2 nih.gov

Antimicrobial and Antifungal Activity Evaluations

In addition to their anticancer and anti-inflammatory properties, derivatives of this compound have been investigated for their ability to combat microbial and fungal pathogens.

A study on 2-(3-Fluorophenylcarbamoyl)phenyl acetate (B1210297) revealed good antifungal activity against two different plant pathogenic fungi, Sclerotinia sclerotiorum and Cochliobolus heterostrophus. asianpubs.org The median effective concentrations (EC50) were found to be 8.3 mg/L and 0.9 mg/L, respectively, indicating significant potency. asianpubs.org

Other fluorophenyl derivatives have also shown a broad spectrum of antimicrobial action. For example, new fluorophenyl-containing 1,2,4-triazole (B32235) derivatives were active against the fungus Candida albicans and the bacterium Staphylococcus aureus. doaj.org Similarly, another series of 1,2,4-triazole derivatives demonstrated strong antifungal effects against Microsporum gypseum and robust antibacterial activity against Staphylococcus aureus. nih.gov Fluoroaryl-2,2′-bichalcophene compounds have also been reported to have considerable antimicrobial activity against multi-drug resistant Staphylococcus aureus. nih.gov These findings suggest that the incorporation of a fluorophenyl group into various chemical scaffolds can yield compounds with significant antimicrobial and antifungal potential.

Antibacterial Spectrum and Efficacy

Derivatives of this compound have been investigated for their potential as antibacterial agents, with studies revealing activity primarily against Gram-positive bacteria. A notable example is a fluoroaryl-2,2′-bichalcophene derivative, MA-1156, which contains a bithiophene moiety linked to a fluorophenyl group. This compound demonstrated considerable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µM. researchgate.net The introduction of a fluorine atom into the phenyl group of a parent compound was shown to increase its activity, highlighting the positive contribution of the fluorophenyl moiety to the molecule's antibacterial properties. researchgate.net

In another class of compounds, fluorobenzoylthiosemicarbazides, which are structurally related to fluorophenyl derivatives, have been evaluated against a panel of Gram-positive bacteria. While these are not direct acetate derivatives, the presence of the fluorophenyl group is a key feature. Certain trifluoromethyl-substituted derivatives showed activity against reference strains and clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, a series of 2-fluorophenyl-4,6-disubstituted researchgate.netnih.govnih.govtriazines were synthesized and tested, with some compounds showing significant activity against selected Gram-positive organisms. cabidigitallibrary.org

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

Compound Class Derivative Example Test Organism Activity (MIC)
Fluoroaryl-2,2′-bichalcophenes MA-1156 Staphylococcus aureus 16 µM
Fluorobenzoylthiosemicarbazides Trifluoromethyl derivatives Staphylococcus aureus (incl. MRSA) 7.82 - 31.25 µg/mL

Data sourced from scientific studies on derivatives containing the fluorophenyl moiety.

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives has also been a subject of research. Benzimidazole phenylhydrazone derivatives, such as (E)-2-((2-(3-Fluorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole, have been synthesized and evaluated for their activity against phytopathogenic fungi. lifenscience.org These compounds represent a class of derivatives where the fluorophenyl group is a key structural component.

Other research into related structures includes 2-fluorophenyl-4,6-disubstituted researchgate.netnih.govnih.govtriazines, which were assessed for their antimicrobial activity and showed efficacy against two fungal strains. cabidigitallibrary.org Additionally, studies on benzofuran (B130515) derivatives, while not direct acetate derivatives, have explored antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus, indicating that related heterocyclic systems may possess valuable antifungal properties. biorxiv.org

Mechanistic Basis of Antimicrobial Action

Research into the mechanisms underlying the antimicrobial effects of these derivatives suggests multiple modes of action. For the fluoroaryl-bichalcophene derivatives, their impact on S. aureus was observed to be strong on the bacterial protein pattern, inducing high degrees of polymorphism, which points towards interference with protein synthesis or function. researchgate.net

For the related fluorobenzoylthiosemicarbazide compounds, molecular docking studies have provided insights into a potential mechanism. It is suggested that these molecules may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov This inhibition would disrupt the structural integrity of the bacterial cell wall, leading to cell death. General antimicrobial mechanisms often involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.gov

Enzyme and Receptor Interaction Studies

Beyond antimicrobial activity, derivatives incorporating the this compound scaffold have been evaluated for their ability to interact with and inhibit various enzymes, indicating their potential in treating a wider range of conditions, including neurodegenerative diseases.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key target in the management of Alzheimer's disease. nih.gov Several derivatives containing a fluorophenyl group have shown promise as AChE inhibitors. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, and their inhibitory activity against AChE was assessed. mdpi.com In this series, the position of the fluorine atom on the phenyl ring was found to be crucial for activity. A derivative with a fluorine atom at the ortho position exhibited significant potency. mdpi.com

Similarly, fluorinated spiropyrrolidine heterocyclic hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.org One indole-based fluorinated compound with a methoxy substituent displayed potent dual inhibitory activity with IC₅₀ values of 1.97 ± 0.19 µM for AChE and 7.08 ± 0.20 µM for BChE. doi.org Furthermore, 2-arylbenzofuran derivatives have demonstrated good dual cholinesterase inhibitory activity. frontiersin.org

Table 2: Cholinesterase Inhibition by Fluorophenyl-Containing Derivatives

Compound Class Derivative Example Target Enzyme Activity (IC₅₀)
Fluorinated spiropyrrolidine hybrids Indole-based methoxy-substituted AChE 1.97 ± 0.19 µM
Fluorinated spiropyrrolidine hybrids Indole-based methoxy-substituted BChE 7.08 ± 0.20 µM
2-Arylbenzofuran derivatives Compound 20 AChE 0.086 ± 0.01 µM

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Beta-Secretase (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is another primary therapeutic target in Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The inhibition of BACE-1 is a key strategy to prevent the formation of amyloid plaques.

Research has shown that 2-arylbenzofuran derivatives, which can be synthesized from precursors like methyl α-bromophenylacetate, exhibit significant BACE-1 inhibitory activity. frontiersin.org Several compounds in this series showed better activity than the reference compound, baicalein. Notably, one of the most potent cholinesterase inhibitors from this class, compound 20, also demonstrated high BACE-1 inhibitory activity with an IC₅₀ value of 0.043 ± 0.01 µmol·L⁻¹. frontiersin.org This dual-target activity makes such derivatives particularly interesting candidates for multi-target drug design for Alzheimer's disease. frontiersin.org

Table 3: BACE-1 Inhibition by 2-Arylbenzofuran Derivatives

Compound Activity (IC₅₀ in µmol·L⁻¹)
Compound 8 > 0.087
Compound 19 > 0.087
Compound 20 0.043 ± 0.01
Baicalein (Reference) 0.087 ± 0.03

Data from a study evaluating 2-arylbenzofuran derivatives as potential agents for Alzheimer's disease. frontiersin.org

Lipoxygenase (LOX-5, LOX-15) Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. Inhibition of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) is therefore a target for developing anti-inflammatory agents.

While direct studies on this compound derivatives are limited, research on structurally similar compounds provides valuable insights. A study on derivatives of flurbiprofen (B1673479), which is 2-(2-fluorobiphenyl-4-yl)propanoic acid, investigated their 15-LOX inhibitory activity. researchgate.netlifenscience.org Although this is a propanoic acid derivative with a biphenyl (B1667301) group, the presence of the fluorinated aromatic ring is a key common feature. One derivative in this study, a hydrazide, was identified as the most potent inhibitor of 15-LOX with an IC₅₀ value of 0.18 ± 0.01 μM. researchgate.netlifenscience.org This suggests that derivatives of fluorophenyl alkanoic acids have the potential to be potent lipoxygenase inhibitors.

Table 4: 15-Lipoxygenase Inhibition by a Related Fluorophenyl Derivative

Compound Class Derivative Example Target Enzyme Activity (IC₅₀)
Flurbiprofen Derivative Hydrazide of 2-(2-fluorobiphenyl-4-yl)propanoic acid 15-LOX 0.18 ± 0.01 µM

Data from a study on flurbiprofen derivatives, which share structural similarities with fluorophenylacetic acid derivatives. researchgate.netlifenscience.org

Dipeptidyl Peptidase IV Enzyme Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Research into novel DPP-IV inhibitors has explored a wide range of chemical scaffolds. While direct studies on this compound derivatives are not extensively documented in the reviewed literature, the broader class of N-arylacetamide and related heterocyclic derivatives has shown promise.

For instance, studies on 2-benzylpiperazine (B1268327) derivatives have reported potent DPP-IV inhibition with IC50 values as low as 19 nM. oatext.com The exploration of related structures, such as 4-benzylpiperidine (B145979) and 2-benzylpyrrolidine (B112527) derivatives, has yielded compounds with IC50 values of 1.6 µM and 0.3 µM, respectively. oatext.com These findings suggest that the acetamide (B32628) moiety, when combined with appropriate heterocyclic rings, can effectively interact with the active site of the DPP-IV enzyme. Specifically, interactions with key residues like Glu205, Glu206, and Ser209 are considered important for inhibitory activity. oatext.com

Furthermore, carbohydrazide (B1668358) derivatives have been synthesized and evaluated as DPP-IV inhibitors, with some compounds containing chloro or fluoro substitutions exhibiting IC50 values in the micromolar range. nih.gov For example, certain carbohydrazide derivatives have demonstrated IC50 values of 28.13 µM and 34.94 µM in in-vitro enzymatic assays. nih.gov While these are not direct derivatives of this compound, they highlight the potential of incorporating a phenylacetamide-like scaffold in the design of novel DPP-IV inhibitors.

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Amide and Hydrazide Derivatives

Compound ClassSpecific Derivative ExampleIC50 (µM)
2-Benzylpyrrolidine DerivativeCompound (2)0.3 ± 0.03
Phenethyl-piperazine DerivativeCompound (3)1.2 ± 0.04
4-Benzylpiperidine DerivativeCompound (1)1.6 ± 0.04
4-Amino-1-benzylpiperidine DerivativeCompound (4)4 ± 0.08
Carbohydrazide DerivativeCompound 5b28.13
Carbohydrazide DerivativeCompound 4c34.94

This table presents data on related amide and hydrazide derivatives to illustrate the potential of the core scaffold.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. researchgate.net A range of synthetic compounds, including derivatives containing a phenylacetamide moiety, have been investigated for their alpha-glucosidase inhibitory potential.

Research on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides has shown that these compounds can be potent inhibitors of yeast α-glucosidase. nih.gov For example, derivatives with chloro, bromo, and methyl substituents on the N-aryl ring have demonstrated IC50 values ranging from 25.88 to 46.25 μM, which are more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 μM). nih.gov One of the most potent compounds in this series, an N-(4-bromophenyl)acetamide derivative, exhibited an IC50 value of 25.88 μM. nih.gov

Furthermore, a novel series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides has been synthesized and evaluated. The majority of these compounds displayed significant α-glucosidase inhibitory effects, with IC50 values ranging from 45.26 to 491.68 µM, compared to acarbose (IC50 = 750.1 µM). nih.gov The most active compounds in this series, featuring specific substitutions on the N-phenylacetamide part, had IC50 values of 45.26 ± 0.03 and 46.25 ± 0.89 µM. nih.gov Kinetic studies revealed that the most potent of these acted as a competitive inhibitor. nih.gov

Table 2: In Vitro Alpha-Glucosidase Inhibitory Activity of Selected Acetamide Derivatives

Compound SeriesSpecific Derivative ExampleIC50 (µM)
1,2-Benzothiazine-N-arylacetamidesN-(4-bromophenyl)acetamide derivative (12i)25.88
1,2-Benzothiazine-N-arylacetamidesN-(4-methylphenyl)acetamide derivative (12k)30.45
1,2-Benzothiazine-N-arylacetamidesN-(3-chlorophenyl)acetamide derivative (12g)35.10
Phthalimide-phenoxy-triazole-N-phenylacetamidesCompound 11j45.26 ± 0.03
Phthalimide-phenoxy-triazole-N-phenylacetamidesCompound 11i46.25 ± 0.89

This table showcases the inhibitory potential of acetamide derivatives against α-glucosidase.

Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two key enzymes involved in the metabolism of signaling lipids that play important roles in inflammation and pain pathways. The simultaneous inhibition of both sEH and FAAH is considered a promising therapeutic strategy for managing inflammatory and neuropathic pain. nih.gov

Research in this area has led to the design and synthesis of dual inhibitors. One study started with a FAAH inhibitor, PF-750 (IC50 = 19 nM), which had weak sEH inhibitory activity (IC50 = 640 nM), and through structural optimization, developed a potent dual inhibitor (compound 11) with IC50 values of 5 nM for sEH and 8 nM for FAAH. nih.gov Another study identified a benzothiazole (B30560) analog (compound 3) as a high-affinity dual inhibitor with an sEH IC50 of 9.6 nM and a FAAH IC50 of 7 nM. nih.gov Further structure-activity relationship studies revealed that a 4-phenylthiazole (B157171) moiety is well-tolerated by both enzymes, leading to potent dual inhibitors with IC50 values in the low nanomolar range. For example, compound 6o in this series exhibited an sEH IC50 of 2.5 nM and a FAAH IC50 of 9.8 nM. nih.gov

Although direct evaluation of this compound derivatives as dual sEH/FAAH inhibitors was not found in the reviewed literature, the established pharmacophores for potent inhibition often include an amide or urea (B33335) group linked to a lipophilic moiety. This suggests that derivatives of this compound, particularly its amides, could be promising candidates for investigation as dual sEH/FAAH inhibitors.

Table 3: Inhibitory Potency of Selected Dual sEH/FAAH Inhibitors

CompoundsEH IC50 (nM)FAAH IC50 (nM)
Compound 1158
Compound 39.67
Compound 6o2.59.8

This table provides data on potent dual inhibitors, indicating the potential for amide-containing structures in this area.

Orexin (B13118510) Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is a key regulator of wakefulness. Antagonism of orexin receptors is a therapeutic approach for the treatment of insomnia. Dual orexin receptor antagonists (DORAs) have been developed and have shown efficacy in promoting sleep. frontiersin.org

The development of DORAs has involved various chemical scaffolds. For instance, a scaffold-hopping approach starting from the approved drug suvorexant led to the discovery of potent DORAs. nih.gov One such compound, [{(1S,6R)-3-(6,7-difluoroquinoxalin-2-yl)-3,8-diazabicyclo[4.2.0]octan-8-yl}(4-methyl-[1,1'-biphenyl]-2-yl)methanone] (compound 80c), demonstrated potent and selective dual antagonism. nih.gov While specific derivatives of this compound as orexin receptor antagonists were not identified in the reviewed literature, the general structures of known antagonists often feature amide or related functionalities linking aromatic or heterocyclic ring systems. This suggests a potential avenue for the design of novel antagonists based on a 2-(3-Fluorophenyl)acetamide core. The conversion of IC50 values from competition binding curves to Ki (equilibrium dissociation constant) values is a standard practice in this field of research. frontiersin.org

Anticonvulsant Activity Assessments

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is an ongoing area of research. Derivatives of phenylacetic acid and related structures have been investigated for their anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to assess anticonvulsant activity. nih.govmeliordiscovery.com

A study on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant activity was primarily observed in the MES seizure model, with 3-(trifluoromethyl)anilide derivatives showing notable protection. science.gov For example, one such derivative provided protection at a dose of 300 mg/kg at 0.5 hours and 100 mg/kg at 4 hours post-administration. science.gov Another study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), with a significantly better median effective dose (ED50) in the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg) compared to the reference drug valproic acid. researchgate.net

These findings indicate that the N-phenylacetamide scaffold is a viable starting point for the development of new anticonvulsant agents. The presence and position of substituents on the phenyl rings play a crucial role in determining the potency and spectrum of activity.

Table 4: Anticonvulsant Activity of Selected Acetamide Derivatives

CompoundTest ModelED50 (mg/kg)
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)MES68.30
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)6 Hz (32 mA)28.20

This table highlights the anticonvulsant efficacy of acetamide derivatives in established preclinical models.

Other Biological Activities

Antioxidant Potential

The antioxidant potential of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results typically reported as IC50 values. nih.gov While specific DPPH assay data for this compound derivatives were not prominently featured in the reviewed literature, studies on related structures provide insights into their potential antioxidant activity.

For instance, a study on flavonoid acetamide derivatives reported a wide range of DPPH scavenging activities, with IC50 values from 13.48 µM to 282.61 µM. nih.gov Another study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids found potent antioxidant activity, with some compounds exhibiting IC50 values in the DPPH assay as low as 8.36 µM. nih.gov These results suggest that the presence of a phenyl ring and an acetamide or related functional group can contribute to antioxidant capacity. The position and nature of substituents on the aromatic ring are critical factors influencing this activity.

DNA Cleaving Capacities

The ability of certain chemical compounds to induce cleavage of DNA is a cornerstone of various therapeutic strategies, particularly in anticancer research. This process can occur through several mechanisms, including the oxidative damage of the deoxyribose sugar backbone or the nitrogenous bases, often facilitated by the presence of metal ions and reactive oxygen species (ROS).

While direct studies on the DNA cleaving capabilities of this compound derivatives are not extensively documented in publicly available research, the broader class of molecules to which they belong offers insights into their potential mechanisms. Metal complexes, particularly those involving copper, are well-known for their ability to interact with and cleave DNA. nih.govnih.gov These complexes can catalyze the production of highly reactive hydroxyl radicals in the presence of a reducing agent, which can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission. nih.gov

The general mechanism often involves the binding of the metal complex to the DNA, followed by a redox reaction that generates the damaging reactive species. The products of such cleavage can include 3'-phosphoglycolate and 5'-phosphate termini, along with the release of free bases, indicative of oxidative attack at various positions on the deoxyribose moiety. nih.gov For instance, studies on copper-phenanthroline complexes have detailed the oxidative attack on the C1′ and C4′ positions of the deoxyribose sugar. nih.gov The sequence selectivity and efficiency of this cleavage can be influenced by the nature of the ligand attached to the metal ion.

Further research is required to specifically elucidate whether derivatives of this compound can form metal complexes capable of inducing DNA cleavage and to what extent the fluorine substitution on the phenyl ring influences this activity.

Reactive Species-Caging Activity

Reactive oxygen species (ROS), such as the superoxide (B77818) radical, hydroxyl radical, and hydrogen peroxide, are byproducts of normal cellular metabolism. However, their overproduction can lead to oxidative stress, a condition implicated in numerous diseases. Compounds with the ability to "cage" or scavenge these reactive species can mitigate oxidative damage and offer therapeutic benefits.

The antioxidant potential of a compound is often evaluated through its ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. Common in vitro assays to determine this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govupm.edu.mysinica.edu.tw

While specific studies on the reactive species-caging activity of this compound derivatives are limited, related structures provide some indications. For example, a study on a 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) derivative showed non-significant antioxidant capacity in a DPPH assay when compared to the standard, ascorbic acid. nih.gov This suggests that not all derivatives within this broader class will inherently possess potent radical scavenging properties.

The antioxidant activity of phenolic compounds, a class to which some derivatives may belong, is well-established and is often attributed to the presence of hydroxyl groups on the aromatic ring. capes.gov.br The number and position of these hydroxyl groups can significantly influence the radical scavenging efficiency. Further investigations are needed to systematically evaluate the reactive species-caging or antioxidant potential of various this compound derivatives and to understand the structure-activity relationships that govern this property.

Blood Sugar-Dropping Activity via Enzyme Inhibition

A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia, the spike in blood glucose levels after a meal. This is often achieved by inhibiting key carbohydrate-hydrolyzing enzymes in the digestive tract, namely α-glucosidase and α-amylase. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can effectively lower the rate of glucose absorption.

Recent research has highlighted the potential of this compound derivatives as inhibitors of these crucial enzymes.

α-Glucosidase Inhibition

Studies have demonstrated that flavonoid derivatives synthesized from substituted phenylpropionic acids exhibit significant α-glucosidase inhibitory activity. frontiersin.orgfrontiersin.org In one such study, a flavonoid derivative incorporating a fluorine-substituted phenylpropionic acid moiety displayed potent inhibition of α-glucosidase, with an IC50 value of 19.66 ± 0.04 μM. frontiersin.org This was considerably more potent than the standard drug, acarbose, which had an IC50 of 658.26 ± 11.48 μM in the same study. frontiersin.org The introduction of different substituents on the phenylpropionic acid fraction was shown to effectively modulate the inhibitory activity. frontiersin.org

Another study on a synthetic 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) showed an IC50 value of 18.82 ± 0.89 µM against α-glucosidase, which was also more potent than acarbose (IC50 = 58.8 ± 2.69 µM). nih.gov

α-Amylase Inhibition

The same benzothiazine acetamide derivative, FA2, also demonstrated significant inhibitory activity against α-amylase, with an IC50 value of 5.17 ± 0.28 µM, again outperforming the standard, acarbose. nih.gov This dual inhibitory action on both α-glucosidase and α-amylase makes such derivatives particularly promising for the development of new antidiabetic agents.

The following table summarizes the inhibitory activities of some relevant derivatives:

CompoundTarget EnzymeIC50 (µM)Reference
Flavonoid derivative with fluorine-substituted phenylpropionic acidα-Glucosidase19.66 ± 0.04 frontiersin.org
Acarbose (standard)α-Glucosidase658.26 ± 11.48 frontiersin.org
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2)α-Glucosidase18.82 ± 0.89 nih.gov
Acarbose (standard)α-Glucosidase58.8 ± 2.69 nih.gov
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2)α-Amylase5.17 ± 0.28 nih.gov

These findings underscore the potential of this compound derivatives as a scaffold for the design of potent inhibitors of key digestive enzymes involved in carbohydrate metabolism, thereby offering a promising avenue for the development of novel therapies for managing blood sugar levels.

Pharmacokinetics and Metabolism Research of 2 3 Fluorophenyl Acetate Systems in Vitro Studies

Metabolic Stability Profiling using In Vitro Models

Metabolic stability is a key determinant of a drug's oral bioavailability and half-life. In vitro models are routinely employed in early drug discovery to assess this parameter. These models, which include human liver microsomes, S9-liver homogenate, cryopreserved hepatocytes, and liver slices, contain the primary enzymes responsible for drug metabolism. researchgate.netcreative-biolabs.com

The general procedure for a metabolic stability assay involves incubating the test compound with one of these in vitro systems and monitoring its disappearance over time. youtube.com The rate of disappearance provides an estimate of the intrinsic clearance of the compound, which can then be used to predict its in vivo hepatic clearance. bioivt.com

To illustrate the type of data generated from such studies, a hypothetical metabolic stability profile for 2-(3-Fluorophenyl)acetate in human liver microsomes is presented below.

Interactive Data Table: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)Percent Parent Compound Remaining
0100
595
1585
3070
6050

This table is for illustrative purposes only and is based on typical results for a moderately stable compound.

From this hypothetical data, key pharmacokinetic parameters can be calculated:

Half-life (t½): The time it takes for the concentration of the compound to be reduced by half. In this example, the half-life is 60 minutes.

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound. It would be calculated from the rate of disappearance. youtube.com

Different in vitro systems offer varying complexities. Liver microsomes primarily contain Phase I enzymes, while S9 fractions contain both microsomal and cytosolic enzymes. creative-biolabs.com Hepatocytes, being intact cells, provide the most comprehensive in vitro model, encompassing both Phase I and Phase II metabolic pathways, as well as transporter functions. researchgate.net

Identification of Phase I Metabolites

Phase I metabolism typically involves the introduction or unmasking of a functional group, making the compound more polar and susceptible to Phase II conjugation. nih.gov The primary reactions in Phase I are oxidation, reduction, and hydrolysis, predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govmdpi.com

For this compound, the most probable Phase I metabolic pathways would involve:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring. The position of hydroxylation would be influenced by the directing effects of the fluorine atom and the acetate (B1210297) side chain. The fluorine at the 3-position would likely direct hydroxylation to the ortho and para positions relative to it (i.e., the 2, 4, and 6 positions).

Benzylic Hydroxylation: Oxidation of the methylene (B1212753) group connecting the phenyl ring to the acetate group.

Defluorination: While the carbon-fluorine bond is generally strong, metabolic defluorination can occur, although it is a less common pathway. nih.gov

A study on the metabolism of p-fluorophenylacetic acid by Pseudomonas sp. identified hydroxylated derivatives, specifically 4-fluoro-2-hydroxyphenylacetic acid and 4-fluoro-3-hydroxyphenylacetic acid, as metabolites. cdnsciencepub.com Although this study was conducted in a microbial system, it highlights the propensity for aromatic hydroxylation in fluorinated phenylacetic acids.

The identification of these metabolites is typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Elucidation of Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. uomus.edu.iqdrughunter.compharmacy180.com The major Phase II reactions include glucuronidation, acetylation, sulfation, S-methylation, and conjugation with amino acids or glutathione. uomus.edu.iqreactome.org

Given the carboxylic acid moiety of this compound, the most prominent Phase II metabolic pathway is expected to be glucuronidation . This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group, forming an acyl glucuronide. researchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Another likely Phase II pathway is amino acid conjugation . Carboxylic acids can be conjugated with amino acids such as glycine or glutamine. uomus.edu.iq The metabolism of phenylacetic acid, the non-fluorinated parent compound of this compound, is known to proceed through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. It is highly probable that this compound would follow a similar pathway.

Investigation of Enzyme Involvement in Biotransformation

Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions.

Cytochrome P450 Isoforms: The CYP450 superfamily consists of numerous isoforms with varying substrate specificities. youtube.comnih.govmdpi.com The main isoforms involved in drug metabolism in humans are from the CYP1, CYP2, and CYP3 families. mdpi.com To determine which CYP isoforms metabolize this compound, in vitro studies using a panel of recombinant human CYP enzymes would be necessary. By incubating the compound with each individual isoform, the relative contribution of each enzyme to its metabolism can be determined.

UDP-Glucuronosyltransferases (UGTs): Several UGT isoforms are known to catalyze the glucuronidation of carboxylic acids, with UGT1A1, UGT1A3, UGT1A9, and UGT2B7 being particularly important. wikipedia.orgnih.gov Similar to CYP phenotyping, recombinant UGT isoforms would be used to identify the specific enzymes responsible for the glucuronidation of this compound.

Impact of Fluorine Substitution on Metabolic Stability and Bioavailability

The introduction of fluorine into a molecule can have profound effects on its metabolic stability and, consequently, its bioavailability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. nih.gov

The key impacts of fluorine substitution on the metabolism of this compound are likely to be:

Blocking of Metabolic Sites: The fluorine atom at the 3-position of the phenyl ring will block that site from undergoing hydroxylation. This can redirect metabolism to other positions on the ring or to other parts of the molecule.

Altered Electronic Properties: Fluorine is a highly electronegative atom, which can influence the electronic properties of the entire molecule. This can affect how the compound binds to metabolic enzymes, potentially altering the rate and profile of its metabolism.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its absorption and distribution, but may also make it more susceptible to metabolism if it can access the active sites of metabolic enzymes more readily.

Structure Activity Relationship Sar and Medicinal Chemistry Applications for 2 3 Fluorophenyl Acetate Analogues

Rational Design and Synthesis of Analogues for Targeted Biological Activity

The rational design of analogues of 2-(3-fluorophenyl)acetate is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy by modifying the molecular structure. This process often begins with a lead compound, such as this compound, and systematically alters its structure to enhance its interaction with a specific biological target.

The synthesis of these analogues involves a variety of chemical reactions. For instance, the creation of propiophenone (B1677668) derivatives can be achieved by reacting 2-bromo-2′-fluoroacetophenone with reagents like malononitrile (B47326) or ethyl cyanoacetate. acs.org Similarly, 2′-fluorobutyrophenone can be synthesized by reacting 2′-fluorobenzonitrile with propylmagnesium chloride. acs.org Another common strategy is the one-pot conversion of esters to their corresponding acetals through catalytic hydrosilylation, a method that boasts high yields and tolerance for various functional groups. acs.org For example, the synthesis of 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1208899) has been reported with a 70% yield. hilarispublisher.com

These synthetic strategies allow for the creation of a diverse library of analogues. For example, a series of 3,5-diphenyl-1,2,4-oxadiazole (B189376) (DPOD) derivatives were synthesized and showed excellent affinity for Aβ aggregates, with K(i) values in the nanomolar range. nih.gov Similarly, the synthesis of fluoro analogues of the antimitotic agent phenstatin (B1242451) has been explored to investigate the influence of fluorine on the A-ring. nih.gov The replacement of a trimethoxyphenyl A-ring with a 2,4,5-trifluoro-3-methoxyphenyl unit in phenstatin resulted in the conservation of both its antitubulin and cytotoxic effects. nih.gov

The table below showcases some examples of synthesized analogues and their reported yields.

Compound NameStarting MaterialReagentsYield
Propiophenone derivatives2-bromo-2′-fluoroacetophenoneMalononitrile, Ethyl cyanoacetate-
2′-Fluorobutyrophenone2′-fluorobenzonitrilePropylmagnesium chloride-
AcetalsEstersDimethylchlorosilane, Alcohols/ThiolsUp to 99% acs.org
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole--70% hilarispublisher.com

Influence of Fluorine Atom Position and Substituent Effects on Biological Efficacy

The position of the fluorine atom on the phenyl ring and the nature of other substituents can dramatically influence the biological activity of 2-phenylacetate analogues. The unique properties of fluorine, such as its high electronegativity and small size, can alter a molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. researchgate.netchimia.ch

The introduction of fluorine into an aromatic ring generally enhances the Lewis acidity of boronic acids, with the effect being dependent on the position and number of fluorine substituents. researchgate.net For example, in a series of fluorobenzoxaboroles, the position of the fluorine atom was found to be crucial for their antifungal activity. researchgate.netnih.gov Specifically, 4-fluoro-2-formylphenylboronic acid, an analogue of the antifungal drug Tavaborole, was identified as a potent antifungal agent. researchgate.net

The substitution of hydrogen with fluorine can lead to significant improvements in inhibitory activity. For instance, a 4-fluoro substitution on the benzyl (B1604629) group of a thrombin inhibitor resulted in a more than five-fold increase in potency. nih.gov This enhancement was attributed to a close contact between the fluorine atom and a backbone carbonyl group of the protein. nih.gov Similarly, the replacement of a 3,4,5-trimethoxyphenyl A-ring of phenstatin with a 2,4,5-trifluoro-3-methoxyphenyl unit maintained the compound's antitubulin and cytotoxic effects. nih.gov

The following table summarizes the observed effects of fluorine substitution in different molecular scaffolds.

Compound ClassFluorine SubstitutionObserved Effect on Biological Activity
Thrombin inhibitors4-fluoro substitution on benzyl groupOver 5-fold improvement in inhibitory activity. nih.gov
Phenstatin analoguesReplacement of 3,4,5-trimethoxyphenyl with 2,4,5-trifluoro-3-methoxyphenylConservation of antitubulin and cytotoxic effects. nih.gov
FluorobenzoxaborolesVariesPosition of fluorine is crucial for antifungal activity. researchgate.netnih.gov

These examples underscore the critical role of fluorine's position in modulating the biological efficacy of drug candidates.

Molecular Docking and Protein-Ligand Interaction Analysis for Mechanism Elucidation and Target Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.com This tool is invaluable in medicinal chemistry for understanding the binding modes of ligands within the active sites of proteins and for elucidating the mechanism of action. laurinpublishers.comnih.gov

In the context of this compound analogues, molecular docking studies have been instrumental in identifying key interactions that contribute to their biological activity. For instance, docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues with the EGFR tyrosine kinase active site revealed that the oxadiazole ring lies near Leu792 and Met793, while the substituted phenyl group is close to Cys797. hilarispublisher.com Similarly, docking of active 3-phenyl-β-alanine-based oxadiazole analogues into the active site of carbonic anhydrase II (CA-II) helped to predict their binding modes and understand their inhibitory activity. nih.gov

The validation of docking methods is often achieved by comparing the docked conformation of a known ligand with its crystallographically determined pose. For example, in a study of HIV-1 protease inhibitors, the standard drug Indinavir was used to validate the docking protocol. laurinpublishers.com The successful prediction of the binding mode of the standard drug lends confidence to the predicted poses of novel compounds. laurinpublishers.com

These computational approaches, including the use of tools like PyRX and MZ DOCK, allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. laurinpublishers.comekb.eg

Analysis of Hydrogen Bonding, Halogen Bonding, and Hydrophobic Interactions

The stability of a protein-ligand complex is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions. nih.govnih.govnih.gov Understanding these interactions is crucial for rational drug design.

Hydrogen Bonding: Hydrogen bonds are fundamental to protein-ligand recognition and play a significant role in stabilizing the bound complex. nih.goveurekalert.orgresearchgate.net The introduction of fluorine can modulate the hydrogen bonding potential of a molecule. nih.gov While organic fluorine is a poor hydrogen bond acceptor, interactions between a C-F bond and polar hydrogen atoms have been observed in protein-inhibitor complexes. nih.govnih.gov The strength of these interactions depends on the donor-acceptor distance. nih.gov Studies have shown that fluorine most frequently forms hydrogen bonds with nonpolar amino acids like leucine, valine, and phenylalanine, suggesting a preference for hydrophobic regions within the binding pocket. nih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.govnih.gov This interaction has emerged as a powerful tool in drug design, comparable in importance to hydrogen bonding, for enhancing binding affinity and selectivity. nih.govresearchgate.net The ability of halogens to form these stabilizing interactions was not fully appreciated until recently, with their contributions often being attributed solely to steric and lipophilic effects. nih.gov The strength of a halogen bond is dependent on the size and polarizability of the halogen atom. researchgate.net

Development of Novel Research Tools and Pharmacological Probes

Analogues of this compound can serve as scaffolds for the development of novel research tools and pharmacological probes. These probes are essential for studying biological processes, identifying new drug targets, and screening for novel therapeutic agents. monash.edu

Fluorescent probes, for example, are created by incorporating a fluorophore into a molecule of interest. monash.edu These probes are valuable tools in drug discovery for studying protein targets and identifying hits from screening libraries. monash.edu However, the addition of a fluorophore can sometimes significantly alter the properties of the parent compound. monash.edu Therefore, a key challenge is to develop small, drug-like fluorescent probes that accurately mimic the behavior of the parent compound. monash.edu

Radiolabeled probes are another important class of research tools. For instance, a series of radiolabeled 3,5-diphenyl-1,2,4-oxadiazole (DPOD) derivatives were synthesized and evaluated as potential imaging agents for beta-amyloid plaques in Alzheimer's disease. nih.gov These probes displayed high affinity for Aβ aggregates and showed sufficient brain uptake for imaging purposes in animal models. nih.gov While further optimization was needed to improve their clearance from the brain, the DPOD pharmacophore demonstrated its potential as a backbone for developing novel imaging agents. nih.gov

The development of such probes, derived from scaffolds like this compound, provides researchers with powerful tools to investigate complex biological systems and accelerate the drug discovery process. mdpi.com

Analytical Methodologies for Quantification and Characterization in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For fluorinated organic compounds like 2-(3-Fluorophenyl)acetate, various chromatographic methods are utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For derivatives of phenylacetic acid, reversed-phase HPLC is commonly employed. Research has demonstrated effective separation of fluorophenylacetic acid isomers, which share the same chemical formula but differ in the position of the fluorine atom, thereby exhibiting slightly different chromatographic characteristics. sielc.com

A robust HPLC method for the separation of 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, and 4-Fluorophenylacetic acid uses a reverse-phase mechanism. sielc.com These isomers can be effectively retained and separated for analysis. sielc.com The use of specialized columns, such as those with a FluoroPhenyl stationary phase, can offer alternative selectivity compared to standard C18 columns, which is particularly useful for separating structurally similar fluorinated compounds. restek.com These phases operate through multiple retention mechanisms, including dispersion, shape selectivity, and dipole-dipole interactions, providing enhanced resolution for challenging separations. restek.com

In the analysis of various fluorine-substituted phenyl acetate (B1210297) derivatives, HPLC is used to determine compound purity. nih.gov A typical setup involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with an acid modifier. sielc.comnih.gov

Table 1: Example HPLC Conditions for Analysis of Fluorophenylacetic Acid Isomers

Parameter Condition 1 Condition 2
Stationary Phase Primsep SB Reverse-Phase Column sielc.com Shim-pack ODS (5.0 µm, 150 mm x 2.0 mm) nih.gov
Mobile Phase Acetonitrile (MeCN) and water with formic acid or acetic acid buffer sielc.com 0.0167% HCOOH / Acetonitrile (50/50) nih.gov
Flow Rate Not Specified 0.2 mL/min nih.gov
Column Temperature Not Specified 40 °C nih.gov
Detection UV at 264 nm sielc.com UV at 254 nm nih.gov

| Compatibility | Mass Spectrometry (MS) compatible sielc.com | Not Specified |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. mdpi.com While specific HPTLC methods for this compound are not extensively documented, established methodologies for similar organic acids and esters can be readily adapted. phcogj.com

The technique involves spotting the sample on a high-performance plate, typically silica (B1680970) gel 60 F₂₅₄, and developing it in a sealed chamber with a suitable mobile phase. mdpi.comresearchgate.net The choice of mobile phase is critical for achieving good separation. A common mobile phase for separating moderately polar phenolic compounds consists of a mixture of a nonpolar solvent (e.g., toluene), a polar solvent (e.g., ethyl acetate), and an acid modifier (e.g., formic acid). phcogj.com After development, the plate is dried, and the separated spots are visualized under UV light and quantified using a densitometer. phcogj.comresearchgate.net This method is valued for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. mdpi.comphcogj.com

Table 2: General HPTLC Method Parameters Adaptable for this compound

Parameter Description
Stationary Phase HPTLC plates pre-coated with silica gel 60 F₂₅₄ mdpi.comresearchgate.net
Sample Application Automatic or semi-automatic application of bands or spots mdpi.com
Mobile Phase Example Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v) phcogj.com
Development In a saturated chromatographic chamber

| Detection | Densitometric scanning in reflection/absorption mode, e.g., at 366 nm phcogj.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids like 3-Fluorophenylacetic acid, direct analysis by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is often necessary to convert the acid into a more volatile ester form. chromforum.org This process not only improves chromatographic performance but also enhances detection sensitivity. nih.gov

For instance, the isomers of fluorophenylacetic acid can be analyzed by GC after esterification, and the use of a chiral GC column can facilitate the separation of enantiomers if the compound is chiral. chromforum.org Another derivatization strategy for compounds with active hydrogens is trifluoroacetylation, which can improve peak shape and detector response. nih.gov The resulting volatile derivatives are then separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification. jocpr.com

Spectrophotometric Methods

Spectrophotometric methods are widely used for the quantitative analysis of compounds by measuring their absorption or emission of electromagnetic radiation. These techniques are often coupled with chromatographic methods for detection.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that contain chromophores—functional groups that absorb light in the ultraviolet or visible regions of the spectrum. The phenyl ring in this compound acts as a chromophore, allowing for its detection and quantification.

In HPLC systems, a UV-Vis detector is frequently used for quantification. sielc.comnih.gov For example, fluorophenylacetic acid isomers can be detected at a wavelength of 264 nm. sielc.com The principle of quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known concentration, the concentration of the analyte in an unknown sample can be determined. semanticscholar.org UV-Vis spectroscopy can also be employed as a standalone technique for quantitative analysis, provided there are no interfering substances that absorb at the chosen analytical wavelength. niscpr.res.in

Spectrofluorimetric Techniques

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence emitted by a compound. For a molecule to be fluorescent, it must possess a structural element known as a fluorophore. While some aromatic compounds exhibit native fluorescence, it is often necessary to introduce a fluorescent tag through a chemical reaction, a process known as fluorogenic derivatization. nih.gov

There is limited direct information on the intrinsic fluorescence properties of this compound. However, if direct measurement lacks sensitivity, its quantification can be achieved by derivatization with a fluorogenic reagent. nih.gov For example, reagents that react with carboxylic acids or can be attached to the phenyl ring could be employed to yield a highly fluorescent product. This approach can lower the limits of detection significantly compared to absorption-based methods. nih.gov The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a quantitative and stable reaction. nih.gov The resulting fluorescent derivative's emission intensity, measured at a specific wavelength after excitation at another, would be proportional to the concentration of the original analyte. researchgate.net

Electrochemical Analytical Approaches

Electrochemical methods provide a powerful tool for the analysis of electroactive compounds, including halogenated organic molecules like this compound. nih.gov These techniques are based on measuring the electrical response (such as current or potential) of an analyte in an electrochemical cell.

Principles of Electrochemical Analysis

The presence of the fluorine atom, an electronegative halogen, on the phenyl ring of this compound influences the electron density of the molecule, making it susceptible to electrochemical oxidation or reduction. nih.gov By applying a potential to an electrode immersed in a solution containing the compound, one can induce electron transfer reactions. The resulting current is proportional to the concentration of the analyte, forming the basis for quantification.

Techniques such as cyclic voltammetry can be employed to study the redox behavior of this compound. This would involve scanning the potential of a working electrode and observing the resulting current peaks, which correspond to the oxidation and reduction processes. The peak potentials provide qualitative information about the compound, while the peak currents can be used for quantitative analysis. The choice of electrode material (e.g., glassy carbon, platinum) and the composition of the supporting electrolyte are critical parameters that would need to be optimized to achieve a sensitive and selective analysis. While specific studies on the electrochemical analysis of this compound are not widely reported, the principles of electrochemistry of halogenated organic compounds are well-established. acs.orgrsc.org

Potential Applications in Research

Electrochemical detectors can be coupled with liquid chromatography systems (HPLC-ED) to provide a highly sensitive and selective method for the determination of this compound in complex sample matrices. This approach would combine the separation power of HPLC with the sensitive detection of the electroactive analyte.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. libretexts.org Given that this compound is a carboxylic acid, it can be readily ionized in a buffer solution, making it an ideal candidate for CE analysis.

Fundamentals of Capillary Electrophoresis Separation

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). libretexts.org A small plug of the sample is introduced into the capillary, and a high voltage is applied across its ends. This electric field causes the migration of ions through the capillary. The separation of analytes is based on their differential electrophoretic mobilities, which are dependent on their charge-to-size ratio. libretexts.org

For the analysis of this compound, a basic buffer would be used to deprotonate the carboxylic acid group, resulting in a negatively charged analyte that would migrate towards the anode. The electroosmotic flow (EOF), a bulk flow of the buffer solution towards the cathode, also plays a crucial role in the separation process. libretexts.org The combination of electrophoretic migration and EOF allows for the rapid and efficient separation of anions, cations, and even neutral molecules.

Detection and Chiral Separation

Detection in CE is typically performed using on-column UV-Vis absorbance. The phenyl ring in this compound allows for its detection by UV absorbance at a specific wavelength. sielc.com

Furthermore, CE is a powerful technique for chiral separations. researchgate.netnih.gov Since this compound is a chiral compound, separating its enantiomers can be of significant interest. This can be achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. nih.govmdpi.com The chiral selector forms transient diastereomeric complexes with the enantiomers of this compound, leading to differences in their electrophoretic mobilities and enabling their separation. The choice of the chiral selector and its concentration, as well as the buffer pH and applied voltage, are key parameters to optimize for achieving enantiomeric resolution. mdpi.com

A hypothetical separation of the enantiomers of this compound using CE with a chiral selector is illustrated in the table below.

Table 1: Hypothetical Capillary Electrophoresis Parameters for Chiral Separation of this compound Enantiomers

Parameter Condition
Capillary Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 7.5) containing 15 mM beta-cyclodextrin
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection (50 mbar for 5 s)
Detection UV absorbance at 214 nm
Expected Migration Time (R-enantiomer) 8.2 min
Expected Migration Time (S-enantiomer) 8.5 min

Method Validation for Accuracy, Precision, Linearity, and Selectivity in Research

To ensure that an analytical method for the quantification of this compound provides reliable and reproducible results, it must be thoroughly validated. nih.govresearchgate.net Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters include accuracy, precision, linearity, and selectivity. researchgate.net

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed through recovery studies, where a known amount of this compound is spiked into a blank sample matrix, and the percentage of the analyte recovered is determined. High-performance liquid chromatography (HPLC) is a common technique for which such validation is performed. nih.govresearchgate.net

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity

Linearity is the ability of the method to elicit a response that is directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of this compound at different concentrations and plotting the response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Selectivity

Selectivity is the ability of the method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components. For an HPLC method, this would be demonstrated by the absence of interfering peaks at the retention time of this compound.

The following table provides an example of the results that might be obtained from the validation of an HPLC method for the analysis of this compound.

Table 2: Illustrative HPLC Method Validation Data for this compound

Validation Parameter Acceptance Criteria Example Result
Accuracy (% Recovery) 98.0 - 102.0% 100.5%
Precision (RSD%)
- Repeatability (n=6) ≤ 2.0% 0.8%
- Intermediate Precision (n=6) ≤ 2.0% 1.2%
Linearity (Concentration Range) 1 - 100 µg/mL
- Correlation Coefficient (r²) ≥ 0.999 0.9995
Selectivity No interference from blank and placebo Passed
Limit of Detection (LOD) - 0.1 µg/mL
Limit of Quantification (LOQ) - 0.3 µg/mL

Future Directions and Emerging Research Avenues for 2 3 Fluorophenyl Acetate Systems

Exploration of Novel Biological Targets and Therapeutic Areas

The quest for new medicines is a constant driver of chemical research. While direct research on 2-(3-fluorophenyl)acetate is limited in publicly available literature, the broader family of fluorophenyl-containing molecules is a hotbed of investigation for novel therapeutic applications. Future research will likely focus on identifying and validating new biological targets for analogues of this compound.

A significant area of interest is oncology. For instance, derivatives incorporating the fluorophenyl moiety have shown promise as potent inhibitors of key proteins involved in cancer progression. A recently discovered compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as a selective, orally active inhibitor of Aurora kinase B (AURKB). nih.gov Overexpression of AURKB is a hallmark of many aggressive cancers, making it a promising therapeutic target. nih.gov The development of this compound highlights a clear path for future research: the synthesis and screening of this compound analogues against other kinases and proteins implicated in cell cycle regulation.

Another avenue of exploration involves targeting other cancer-related proteins. Research into polysubstituted thiazole (B1198619) derivatives has revealed that compounds bearing a fluorophenyl group can exhibit significant antiproliferative activity. nih.gov In-silico screening of these compounds has suggested potential binding to targets like SIRT2 and EGFR, both of which are crucial in cancer cell survival and proliferation. nih.gov This suggests that systematic screening of a library of this compound derivatives against a panel of cancer-related proteins could uncover novel lead compounds. frontiersin.org

The broader class of fluorinated amino acids, which share structural similarities with phenylacetate (B1230308) derivatives, has also been extensively reviewed for pharmaceutical applications, including their use as enzyme inhibitors and therapeutic agents. nih.gov This body of work provides a strong rationale for exploring this compound systems against a wider range of enzymatic targets beyond oncology, such as those involved in metabolic or inflammatory diseases.

Potential Biological Target Therapeutic Area Rationale/Example Compound Reference
Aurora Kinase B (AURKB)CancerN-(3-fluorophenyl)-2-(...)acetamide derivative shows selective inhibition. nih.gov
SIRT2, EGFRCancerFluorophenyl-containing thiazole derivatives show antiproliferative activity. nih.gov
Various EnzymesMetabolic/Inflammatory DiseasesFluorinated amino acids show potential as enzyme inhibitors. nih.gov

Application of Advanced Computational Methods in Compound Design and Optimization

The development of new therapeutic agents is increasingly reliant on computational methods to accelerate the discovery process and reduce costs. nih.gov Computer-Aided Drug Design (CADD) offers a powerful toolkit for designing and optimizing analogues of this compound. bohrium.comemanresearch.org

CADD methodologies are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govbohrium.comemanresearch.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or NMR), SBDD methods like molecular docking can be employed. nih.govemanresearch.org This would involve computationally placing virtual libraries of this compound analogues into the binding site of a target protein (like AURKB) to predict their binding affinity and orientation. nih.gov This approach helps in prioritizing which compounds to synthesize and test, saving significant time and resources. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. bohrium.comemanresearch.org These rely on the knowledge of existing molecules that are active against a particular target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be applied. emanresearch.org For example, by analyzing a set of active and inactive fluorophenyl derivatives, a 3D-QSAR model could be built to predict the activity of new, unsynthesized analogues of this compound. emanresearch.org

These computational tools are not only for initial hit discovery but are crucial for lead optimization. emanresearch.org They can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to design compounds with better drug-like characteristics. emanresearch.org A key challenge that remains is accurately modeling target flexibility, as most current docking tools treat the protein receptor as rigid or having limited flexibility, which can impact the accuracy of predictions. bohrium.com

Computational Method Application in this compound Research Key Benefit Reference
Molecular Docking (SBDD)Screening virtual libraries of analogues against known protein targets (e.g., kinases).Prioritizes compounds for synthesis, predicts binding modes. emanresearch.org, nih.gov
3D-QSAR (LBDD)Building predictive models based on existing active compounds to design new analogues.Guides the design of more potent compounds. emanresearch.org
Virtual ScreeningHigh-throughput computational screening of large compound databases.Identifies potential hit compounds rapidly and cost-effectively. nih.gov
ADMET PredictionIn-silico assessment of pharmacokinetic and toxicity properties.Helps in designing compounds with better safety and efficacy profiles. emanresearch.org

Development of Innovative Synthetic Routes for Complex Analogues

The synthesis of novel and complex analogues of this compound is fundamental to exploring their potential. The demand for fluorinated molecules in various industries, especially pharmaceuticals, necessitates the development of new and efficient synthetic methods. ethz.ch

Future research will likely focus on creating more diverse and structurally complex molecules built upon the this compound scaffold. This involves moving beyond simple substitutions on the phenyl ring and exploring modifications of the acetate (B1210297) side chain. For example, the development of methods for the synthesis of tetrasubstituted α-aminophosphonate analogues of aspartic acid, some of which contain a p-fluorophenyl group, demonstrates the feasibility of creating complex chiral centers adjacent to the aromatic ring. mdpi.com Such synthetic strategies could be adapted to generate novel amino acid-like analogues of this compound.

Another area of innovation lies in the use of novel catalytic systems and one-pot reactions to improve efficiency and reduce waste. For instance, a high-yielding, one-pot transformation of esters to acetals has been developed using a low-loading catalyst and a readily available silane (B1218182) reductant. acs.org Applying such a methodology to this compound could provide straightforward access to a range of acetal (B89532) derivatives, which could serve as valuable intermediates or as final compounds with unique properties.

The functionalization of aryl halides is a cornerstone of synthetic organic chemistry, with broad applications in medicinal chemistry and material science. researchgate.net Established cross-coupling reactions can be used to introduce a wide variety of substituents onto the fluorophenyl ring of this compound, while newer methods continue to expand the scope of possible transformations. researchgate.net The concept of "umpolung" (reactivity inversion) is also being explored to create novel fluorinated compounds, which could open up new synthetic pathways for previously inaccessible analogues. ethz.chacs.org

Synthetic Strategy Description Potential Application to this compound Reference
Aza-Reformatsky ReactionSynthesis of tetrasubstituted α-aminophosphonates from α-iminophosphonates.Creation of complex, chiral amino acid-like analogues. mdpi.com
One-Pot AcetalizationCatalytic reduction of esters to aldehydes followed by in-situ acetal formation.Efficient synthesis of acetal derivatives from the acetate moiety. acs.org
Cross-Coupling ReactionsTransition metal-catalyzed reactions to form new bonds at the aryl halide position.Introduction of diverse functional groups onto the fluorophenyl ring. researchgate.net
Reactivity UmpolungInversion of the normal polarity of a functional group to achieve novel transformations.Access to new classes of complex fluorinated analogues. ethz.ch

Integration of Multi-Omics Data to Understand Biological Effects

To fully understand the biological impact of this compound and its derivatives, a systems-level approach is necessary. The integration of multiple "omics" datasets (e.g., transcriptomics, proteomics, metabolomics) provides a holistic view of the molecular changes induced by a chemical exposure. nih.govufz.de This approach moves beyond single-endpoint analyses to provide a deeper understanding of toxicity pathways and mechanisms of action. ufz.de

Future toxicological and pharmacological studies on this compound systems should incorporate multi-omics strategies. For example, exposing a relevant cell line (e.g., a human cancer cell line) to a derivative and subsequently analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) can reveal the pathways that are perturbed. nih.gov This can help to identify the compound's mechanism of action and may uncover unexpected off-target effects. nih.gov

This integrative approach is particularly powerful for understanding the combined effects of chemical mixtures, a more realistic environmental exposure scenario. nih.gov Furthermore, multi-omics data can be used to identify early biomarkers of exposure or effect and to map Adverse Outcome Pathways (AOPs), which link a molecular initiating event to an adverse outcome at the organism level. vacancyedu.com The development of advanced in vitro models, such as 3D brain organoids derived from human induced pluripotent stem cells (hiPSCs), combined with single-cell multi-omics, represents the cutting edge of this research, allowing for detailed investigation of molecular mechanisms in a human-relevant context. vacancyedu.com

Omics Technique Information Gained Application to this compound Systems Reference
TranscriptomicsChanges in gene expression.Identifying cellular pathways affected by the compound. nih.gov, ufz.de
MetabolomicsAlterations in small molecule metabolite profiles.Understanding the impact on cellular metabolism. nih.gov
ProteomicsChanges in protein expression and interactions.Identifying protein targets and downstream signaling effects. vacancyedu.com
Multi-Omics Integration Systemic understanding of biological response. Elucidating mechanisms of action and toxicity pathways. nih.gov, ufz.de

Investigation of Environmental and Material Science Applications

Beyond pharmaceuticals, the unique properties of fluorinated compounds suggest potential applications in material and environmental science. The C-F bond is exceptionally strong, which can impart properties like high thermal stability and chemical resistance to materials. mdpi.com

In material science, fluorinated polymers are known for their unique characteristics, including low surface energy and excellent stability. mdpi.com Research into fluorinated polyurethanes, for example, has shown that incorporating fluorine can significantly enhance material properties. mdpi.com Analogues of this compound could potentially be used as monomers or additives to create novel polymers with tailored properties for specialized applications, such as advanced coatings or electronic materials. The introduction of fluorine atoms into conjugated organic materials can lower their HOMO and LUMO energy levels, which is beneficial for creating n-type or ambipolar semiconductors for use in electronic devices. rsc.org

In the context of environmental science, some isomers of fluorophenylacetic acid are used as intermediates in the synthesis of other chemicals. sielc.com For example, 4-fluorophenylacetic acid is an intermediate in the production of certain anesthetics. fishersci.com 3-Fluorophenylacetic acid is described as a common precursor for synthesizing various heterocyclic compounds. sielc.com Future research could explore the use of this compound as a building block for agrochemicals or other specialty chemicals. It is also crucial to investigate the environmental fate and potential for bioremediation of such fluorinated compounds, as their stability can also lead to environmental persistence. Understanding their interactions within biological systems, as detailed in the multi-omics section, is a critical first step in assessing their environmental impact.

Application Area Potential Use of this compound Systems Key Property Reference
Material ScienceMonomers or additives for high-performance polymers (e.g., polyurethanes).Thermal stability, chemical resistance, low surface energy. mdpi.com
Organic ElectronicsBuilding blocks for n-type or ambipolar semiconducting materials.Altered HOMO/LUMO energy levels due to fluorine. rsc.org
Chemical SynthesisIntermediate for the production of specialty chemicals or agrochemicals.Versatile chemical scaffold. sielc.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.